Shmt-IN-2 is a compound that has garnered attention for its potential applications in the biochemical and pharmaceutical fields, particularly as an inhibitor of serine hydroxymethyltransferase. This enzyme plays a crucial role in one-carbon metabolism, converting serine and tetrahydrofolate into glycine and tetrahydrofolate. Understanding Shmt-IN-2 involves exploring its source, classification, synthesis, molecular structure, chemical reactions, mechanism of action, physical and chemical properties, and applications.
Shmt-IN-2 is derived from research focused on developing inhibitors for serine hydroxymethyltransferase. It was identified in studies aimed at understanding the enzyme's role in various metabolic processes and its potential as a therapeutic target in diseases such as cancer and bacterial infections .
Shmt-IN-2 is classified as a small molecule inhibitor of serine hydroxymethyltransferase. It is part of a broader category of compounds that target metabolic enzymes involved in one-carbon metabolism, which is critical for nucleotide synthesis and cellular proliferation.
The synthesis of Shmt-IN-2 involves several steps that typically include:
The molecular structure of Shmt-IN-2 features a core that interacts with the active site of serine hydroxymethyltransferase. While specific structural data may not be widely available, it is characterized by functional groups that enhance binding affinity and specificity towards the enzyme.
Molecular modeling studies are often employed to predict how Shmt-IN-2 interacts with serine hydroxymethyltransferase. These studies can provide insights into binding modes and help optimize the compound's structure for better efficacy .
Shmt-IN-2 primarily functions through competitive inhibition of serine hydroxymethyltransferase. The compound competes with serine at the enzyme's active site, thereby reducing the conversion rate of serine to glycine.
Kinetic studies reveal that Shmt-IN-2 exhibits specific inhibition profiles, which can be quantified using Michaelis-Menten kinetics. Parameters such as and are determined to assess the inhibitor's potency and efficacy .
The mechanism by which Shmt-IN-2 exerts its inhibitory effects involves binding to the active site of serine hydroxymethyltransferase. This binding prevents the substrate (serine) from accessing the active site, thus inhibiting the enzymatic conversion to glycine.
Studies indicate that Shmt-IN-2 does not significantly alter the thermal stability of serine hydroxymethyltransferase compared to other inhibitors like (+)-SHIN-1, suggesting a unique interaction profile .
Shmt-IN-2 is typically characterized by its solubility in organic solvents and stability under physiological conditions. Detailed physical properties such as melting point, boiling point, and solubility should be determined experimentally.
The chemical properties include its reactivity with various functional groups and stability under different pH conditions. Its interaction with metal ions can also influence its activity as an inhibitor .
Shmt-IN-2 has potential applications in various scientific fields:
Serine hydroxymethyltransferase exists as two genetically distinct isoforms with specialized subcellular localization and metabolic functions. Serine hydroxymethyltransferase 1 is localized in the cytosol, while serine hydroxymethyltransferase 2 is primarily located within the mitochondria. These isoforms share approximately 66% amino acid sequence identity but exhibit distinct structural organizations critical to their compartment-specific functions [1] [3]. The mitochondrial isoform serine hydroxymethyltransferase 2 exists in a dynamic dimer-to-tetramer transition regulated by pyridoxal 5'-phosphate binding, while serine hydroxymethyltransferase 1 forms stable tetramers in the cytoplasm [1]. This structural difference enables differential regulation based on cellular energy status and cofactor availability.
The compartmentalization reflects their specialized metabolic contributions: mitochondrial serine hydroxymethyltransferase 2 primarily supports one-carbon units for mitochondrial processes including formate production (exported to cytosol for purine synthesis), redox balance through glutathione regeneration, and initiation of glycine cleavage system reactions. In contrast, cytosolic serine hydroxymethyltransferase 1 predominantly provides one-carbon units for cytosolic thymidylate and purine biosynthesis [3] [7]. Cancer cells exploit this compartmentalization, with mitochondrial serine hydroxymethyltransferase 2 becoming upregulated to support the heightened anabolic demands of rapid proliferation, particularly under hypoxic stress conditions commonly found within tumor microenvironments [1] [4].
Table 1: Characteristics of Human Serine Hydroxymethyltransferase Isoforms
Feature | Serine Hydroxymethyltransferase 1 (Cytosolic) | Serine Hydroxymethyltransferase 2 (Mitochondrial) |
---|---|---|
Chromosomal Location | 17p11.2 | 12q13 |
Quaternary Structure | Stable tetramer | PLP-dependent dimer-tetramer equilibrium |
Amino Acid Identity | ~66% shared with SHMT2 | ~66% shared with SHMT1 |
Major Metabolic Role | Cytosolic nucleotide synthesis | Mitochondrial one-carbon unit production |
Cancer Relevance | Polymorphisms associated with cancer risk | Overexpressed across multiple tumor types |
Transcript Variants | Multiple splice variants | SHMT2α (cytoplasmic variant lacking signal sequence) |
Serine hydroxymethyltransferase is a pyridoxal 5'-phosphate-dependent enzyme that catalyzes the reversible, simultaneous conversions of L-serine to glycine and tetrahydrofolate to 5,10-methylenetetrahydrofolate [3] [7]. The catalytic mechanism involves pyridoxal 5'-phosphate forming a Schiff base linkage with an active site lysine residue (internal aldimine), which subsequently undergoes transaldimination with the substrate serine to form an external aldimine intermediate [3] [8]. A key glutamate residue (Glu75 in human serine hydroxymethyltransferase 2) functions as a proton shuttle, abstracting the proton from the serine hydroxyl group to facilitate retro-aldol cleavage that releases formaldehyde equivalent (as 5,10-methylenetetrahydrofolate after transfer to tetrahydrofolate) and glycine [8].
Recent neutron diffraction studies have elucidated the precise protonation states within the active site, confirming that the catalytic glutamate (Glu75) exists in its protonated state before substrate binding. This residue acts as a bidirectional acid-base catalyst, donating a proton during the retro-aldol cleavage and accepting a proton during the reverse synthetic reaction [8]. This reversible chemistry provides metabolic flexibility:
Forward Reaction (Serine Cleavage):L-Serine + Tetrahydrofolate → Glycine + 5,10-Methylenetetrahydrofolate
Reverse Reaction (Glycine Utilization):Glycine + 5,10-Methylenetetrahydrofolate → L-Serine + Tetrahydrofolate
The reaction equilibrium favors serine cleavage under physiological conditions, making serine hydroxymethyltransferase 2 a major entry point for one-carbon units into folate metabolism [3] [7]. This reversibility allows cancer cells to adapt the pathway direction according to nutrient availability and biosynthetic demands.
Cancer cells exhibit profound dependency on serine hydroxymethyltransferase 2-mediated serine catabolism to support uncontrolled proliferation. The mitochondrial serine hydroxymethyltransferase 2-catalyzed reaction provides the primary source of one-carbon units for nucleotide biosynthesis in rapidly dividing cells [1] [4]. The 5,10-methylenetetrahydrofolate produced serves as an essential one-carbon donor in two crucial synthetic pathways: (1) thymidylate synthesis via thymidylate synthase, providing the methyl group for deoxythymidine monophosphate production, and (2) purine ring formation, where 10-formyltetrahydrofolate (derived from 5,10-methylenetetrahydrofolate) contributes carbon atoms at positions C2 and C8 [1] [2].
Upregulation of serine hydroxymethyltransferase 2 occurs in numerous malignancies including hepatocellular carcinoma, breast cancer, non-small cell lung cancer, glioblastoma, and clear cell renal cell carcinoma [1] [2] [4]. In clear cell renal cell carcinoma, serine hydroxymethyltransferase 2 knockdown resulted in suppressed proliferation, migration, and invasion capabilities, demonstrating its essential role in tumor progression [2]. Cancer cells strategically compartmentalize serine hydroxymethyltransferase 2 in mitochondria to efficiently couple serine catabolism with respiratory chain activity and NAD+ regeneration, creating a metabolic advantage over normal cells [1] [4].
Beyond nucleotide production, mitochondrial one-carbon metabolism directed by serine hydroxymethyltransferase 2 supports critical redox functions and epigenetic modifications. The glycine produced by serine hydroxymethyltransferase 2 serves as a precursor for glutathione synthesis, the primary cellular antioxidant [1] [4]. This is particularly vital in cancer cells experiencing high oxidative stress due to rapid metabolism and dysregulated signaling. In non-small cell lung cancer, nuclear factor erythroid 2-related factor 2-mediated upregulation of serine hydroxymethyltransferase 2 supports glutathione production and confers chemoresistance [4].
Furthermore, one-carbon units influence epigenetic landscapes through S-adenosylmethionine production. Methylenetetrahydrofolate reductase converts 5,10-methylenetetrahydrofolate to 5-methyltetrahydrofolate, which then donates methyl groups for methionine regeneration and subsequent S-adenosylmethionine formation [4]. S-Adenosylmethionine serves as the universal methyl donor for DNA and histone methyltransferases. Cancer-associated serine hydroxymethyltransferase 2 overexpression therefore potentially remodels the epigenome to favor pro-oncogenic transcriptional programs. This dual role in biosynthesis and epigenetics positions serine hydroxymethyltransferase 2 as a master regulator of cancer cell adaptation and survival in diverse microenvironments.
Table 2: Serine Hydroxymethyltransferase 2 Overexpression and Clinical Correlations in Human Cancers
Cancer Type | Overexpression Level | Prognostic Association | Functional Consequences |
---|---|---|---|
Hepatocellular Carcinoma | 3-5 fold increase | Reduced overall survival [1] | Enhanced proliferation and tumorigenicity |
Clear Cell Renal Cell Carcinoma | 1.5-fold increase | Negative correlation with survival [2] | Supports proliferation, migration, invasion |
Breast Cancer (ER-negative) | Significant upregulation | Poor survival, tumor aggressiveness [1] | Enhanced metastatic potential |
Glioblastoma | Hypoxia-induced | Poor progression-free survival [1] | Adaptation to ischemic microenvironment |
Colorectal Cancer | Marked upregulation | Independent prognostic factor [4] | Promotes tumor progression via UHRF1 regulation |
Rhabdomyosarcoma | Amplification at 12q13 | Poor outcome [6] | Drives tumorigenesis and transformation |
Substantial clinical evidence establishes serine hydroxymethyltransferase 2 overexpression as a negative prognostic indicator across diverse malignancies. In hepatocellular carcinoma, elevated serine hydroxymethyltransferase 2 expression correlates with advanced tumor stage, metastasis, and reduced overall survival rates [1] [4]. Similarly, in breast cancer, particularly estrogen receptor-negative subtypes, high serine hydroxymethyltransferase 2 levels associate with tumor aggressiveness (advanced TNM staging and Elson grade) and independently predict poor patient outcomes [1]. These observations extend to gastrointestinal cancers, where immunohistochemical analyses of gastric, esophageal, and colorectal tumor specimens reveal serine hydroxymethyltransferase 2 overexpression as an independent prognostic factor for recurrence-free and disease-specific survival [1] [4].
The 12q13-q14 chromosomal amplification event, which includes the serine hydroxymethyltransferase 2 locus, occurs in approximately 25% of fusion-positive rhabdomyosarcomas and correlates with poor prognosis [6]. Protein-level analyses demonstrate that among genes within this amplified region, serine hydroxymethyltransferase 2 shows the most consistent overexpression, establishing it as a primary driver of the poor prognostic association [6]. This amplification-driven expression pattern provides compelling genetic evidence for serine hydroxymethyltransferase 2's functional importance in tumorigenesis beyond merely correlative expression associations observed in other cancers.
Current approaches to targeting one-carbon metabolism in oncology primarily focus on downstream enzymes like dihydrofolate reductase (methotrexate) and thymidylate synthase (5-fluorouracil). However, serine hydroxymethyltransferase presents an attractive upstream target whose inhibition could simultaneously disrupt nucleotide synthesis, redox balance, and methylation reactions. While broad-spectrum antifolates like pemetrexed show serine hydroxymethyltransferase inhibitory activity, their lack of isoform selectivity contributes to systemic toxicity and limits therapeutic efficacy [3] [5] [8].
The development of selective serine hydroxymethyltransferase 2 inhibitors faces significant challenges due to: (1) high structural conservation between serine hydroxymethyltransferase 1 and serine hydroxymethyltransferase 2 active sites; (2) differential subcellular compartmentalization complicating drug access; and (3) the dynamic oligomeric states of serine hydroxymethyltransferase 2 affecting inhibitor binding [3] [8]. Recent structural biology advances, particularly neutron crystallography studies, have revealed critical details about protonation states and electrostatic environments within the serine hydroxymethyltransferase 2 active site [8]. These atomic-level insights enable structure-guided design of inhibitors that exploit subtle differences in active site architecture between isoforms, potentially overcoming current selectivity barriers.
Notably, different tumor types exhibit variable dependencies on specific serine hydroxymethyltransferase isoforms. Prostate cancer presents a paradoxical scenario where serine hydroxymethyltransferase 2 downregulation enhances epithelial-mesenchymal transition and migration, suggesting context-dependent functions [4]. This highlights the need for precision targeting strategies based on tumor-specific metabolic vulnerabilities. The emergence of allosteric inhibitors targeting the serine hydroxymethyltransferase 2 tetramer-to-dimer transition interface represents a promising approach to achieve isoform and context specificity, potentially overcoming the limitations of active site-directed compounds that struggle to discriminate between the highly conserved catalytic centers of serine hydroxymethyltransferase 1 and serine hydroxymethyltransferase 2 [3] [8].
CAS No.: 62968-45-0
CAS No.: 135333-27-6
CAS No.:
CAS No.: 67054-00-6
CAS No.: 210643-85-9
CAS No.: 591-81-1